molecular formula C24H24N2O6 B13445903 10-O-Methoxymethyl SN-38

10-O-Methoxymethyl SN-38

Cat. No.: B13445903
M. Wt: 436.5 g/mol
InChI Key: HZXMVIQBXGZKEB-DEOSSOPVSA-N
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Description

10-O-Methoxymethyl SN-38 is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. The compound has garnered significant interest due to its enhanced stability and potential for targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 involves the methoxymethylation of the 10-hydroxy group of SN-38. This process typically requires the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-O-Methoxymethyl SN-38 involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the cleavable complex between DNA and topoisomerase I, the compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. The methoxymethyl group enhances the stability and solubility of the compound, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced stability and solubility, making it a promising candidate for advanced drug delivery systems. Its ability to form stable conjugates with antibodies and other targeting molecules further distinguishes it from other camptothecin derivatives .

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

(19S)-10,19-diethyl-19-hydroxy-7-(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1

InChI Key

HZXMVIQBXGZKEB-DEOSSOPVSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCOC

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCOC

Origin of Product

United States

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